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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466 Get Quote

A Heterobifunctional Building Block for Linker
Chemistry[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-acetoxy-2-(2-chloroethoxy)ethane

(CAS: 14258-40-3), also known as 2-(2-chloroethoxy)ethyl acetate.[1] This molecule serves

as a critical heterobifunctional linker in medicinal chemistry, particularly in the synthesis of

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its

value lies in its dual reactivity: an electrophilic alkyl chloride terminus suitable for nucleophilic

substitution (

) and an acetate-protected alcohol that allows for orthogonal deprotection strategies.[1]

Part 1: Molecular Identity & Physicochemical Profile[2]
The molecule is a derivative of diethylene glycol, characterized by a lipophilic acetate cap and

a reactive chloro-terminus.

Table 1: Physicochemical Datasheet
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Property Value Context for Application

IUPAC Name 2-(2-chloroethoxy)ethyl acetate
Primary identifier in literature.

[1][2]

CAS Number 14258-40-3
Essential for sourcing and

regulatory checks.[1]

Molecular Formula MW: 166.60 g/mol .[1][2]

Appearance Clear, colorless liquid
Purity indicator; yellowing

suggests oxidation.[1]

Boiling Point 223°C (at 760 mmHg)

High boiling point requires

vacuum distillation for

purification.[1]

Density 1.119 g/cm³

Denser than water; forms the

bottom layer in aqueous

extractions.[1]

Solubility DCM, EtOAc, THF, DMSO
Limited water solubility; ideal

for organic phase reactions.

Flash Point 92°C

Combustible; requires

standard lab safety protocols.

[1]

Part 2: Synthetic Routes & Production[1][4][5]
The synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane is typically achieved via the selective

acetylation of 2-(2-chloroethoxy)ethanol.[1] This route is preferred over the chlorination of

diethylene glycol monoacetate due to higher selectivity and cleaner impurity profiles.[1]

Mechanistic Pathway
The reaction proceeds via nucleophilic acyl substitution.[1][3] The hydroxyl group of the starting

alcohol attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl

chloride), facilitated by a base (Triethylamine or Pyridine) to neutralize the acidic byproduct.
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Figure 1: Synthetic pathway for the acetylation of 2-(2-chloroethoxy)ethanol.

Part 3: Chemical Reactivity & Mechanistic
Applications[7]
This molecule is a "masked" PEG-2 linker.[1] Its utility is defined by its ability to undergo

orthogonal transformations.[1]

1. Nucleophilic Substitution (

)
The terminal chloride is a moderate leaving group.[1] Direct substitution with weak nucleophiles

is slow.[1]

Optimization: The Finkelstein reaction is often employed in situ.[1] Adding catalytic

Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide, accelerating

the attack by nucleophiles like azides (

) or amines.

Application: Synthesis of 2-(2-azidoethoxy)ethyl acetate, a precursor for "Click Chemistry"

(CuAAC) reactions.[1]

2. Ester Hydrolysis
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The acetate group serves as a protecting group for the hydroxyl functionality.[1]

Conditions: It is stable under acidic conditions but readily hydrolyzes in basic media (e.g.,

in MeOH).[1]

Strategy: This allows researchers to install the linker via the chloride end first, then deprotect

the alcohol for a second coupling event (e.g., to a drug payload).

1-acetoxy-2-(2-chloroethoxy)ethane
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(Linker Activation)
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Figure 2: Divergent reactivity profile showing activation and deprotection pathways.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane
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Objective: Large-scale acetylation of the chloro-alcohol.[1]

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Charging: Add 2-(2-chloroethoxy)ethanol (20.0 g, 160 mmol) and anhydrous

Dichloromethane (DCM) (150 mL).

Base Addition: Add Triethylamine (

) (33.4 mL, 240 mmol) and catalytic DMAP (4-Dimethylaminopyridine) (100 mg). Cool the
mixture to 0°C in an ice bath.

Reaction: Add Acetic Anhydride (22.6 mL, 240 mmol) dropwise via an addition funnel over 30

minutes to control exotherm.

Monitoring: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30%

EtOAc/Hexane).[1] The starting material (

) should disappear, replaced by the product (

).

Workup:

Quench with saturated

(100 mL) to neutralize excess acid.[1]

Separate layers.[1][4] Wash organic layer with 1M HCl (50 mL) to remove residual amine,

then Brine (50 mL).[1]

Dry over anhydrous

, filter, and concentrate under reduced pressure.[4][5]

Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 10 mmHg) or silica

flash chromatography (10-20% EtOAc/Hexane).[1]
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Yield: Expect 85-95% yield as a colorless oil.[1]

Protocol B: Conversion to Azide Linker (Example Application)
Objective: Synthesizing the "Clickable" precursor.

Reaction: Dissolve 1-acetoxy-2-(2-chloroethoxy)ethane (1.0 eq) in dry DMF (0.5 M

concentration).

Reagents: Add Sodium Azide (

) (1.5 eq) and Potassium Iodide (KI) (0.1 eq).

Conditions: Heat to 80°C for 12-24 hours behind a blast shield.

Workup: Dilute with water (5x volume) and extract with Diethyl Ether (

). Wash organics extensively with water to remove DMF.[1]

Safety Note: Do not concentrate azide solutions to dryness if high molecular weight organic

azides are not formed; however, this specific small molecule azide is relatively stable but

should still be handled with care (avoid heat/shock).[1]

Part 5: Safety & Handling
Alkylating Potential: As an alkyl chloride, this compound is a weak alkylating agent.[1] It can

react with nucleophilic residues in DNA/Proteins.[1] Wear nitrile gloves and work in a fume

hood.[1]

Inhalation: The acetate functionality increases volatility compared to the parent alcohol.[1]

Avoid inhaling vapors.[1][6]

Storage: Store under inert gas (

or Ar) at 2-8°C. The ester bond is susceptible to hydrolysis by atmospheric moisture over
long periods.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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